molecular formula C17H15F2NO3 B2650248 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate CAS No. 721909-34-8

2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate

Cat. No.: B2650248
CAS No.: 721909-34-8
M. Wt: 319.308
InChI Key: BATNPOLWAJTQBR-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate is an organic compound with the molecular formula C17H15F2NO3 It is a derivative of benzoic acid, specifically a 2,6-difluorobenzoate ester, and contains a phenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2-oxo-2-(phenethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenethylamino group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The phenethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The difluorobenzoate moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-[(3-phenoxyphenyl)amino]ethyl 2,6-difluorobenzoate
  • 2-Oxo-2-[(2-thienylmethyl)amino]ethyl 2,6-difluorobenzoate

Uniqueness

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate is unique due to the presence of both the phenethylamino group and the 2,6-difluorobenzoate ester

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-7-4-8-14(19)16(13)17(22)23-11-15(21)20-10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNPOLWAJTQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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